molecular formula C16H18ClNO2 B12629828 1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol CAS No. 918649-18-0

1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol

Cat. No.: B12629828
CAS No.: 918649-18-0
M. Wt: 291.77 g/mol
InChI Key: IJTJLEXTIMNUHU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol is an organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: Shares a similar aromatic structure but lacks the phenoxypropan-2-ol moiety.

    Phenoxypropanolamines: Compounds with similar aliphatic structures but different aromatic substitutions.

Uniqueness

1-(3-Chloro-2-methylanilino)-3-phenoxypropan-2-ol is unique due to its combination of aromatic and aliphatic structures, which allows it to participate in a wide range of chemical reactions. Its specific functional groups also provide distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918649-18-0

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

1-(3-chloro-2-methylanilino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C16H18ClNO2/c1-12-15(17)8-5-9-16(12)18-10-13(19)11-20-14-6-3-2-4-7-14/h2-9,13,18-19H,10-11H2,1H3

InChI Key

IJTJLEXTIMNUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(COC2=CC=CC=C2)O

Origin of Product

United States

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